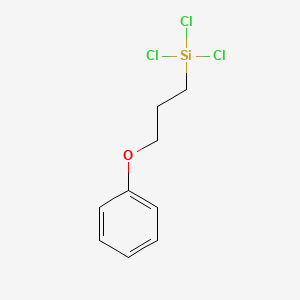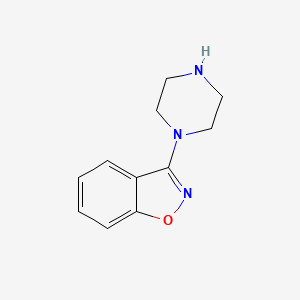![molecular formula C7H4ClNOS B1590648 7-Chlorobenzo[d]thiazol-2(3H)-one CAS No. 80416-76-8](/img/structure/B1590648.png)
7-Chlorobenzo[d]thiazol-2(3H)-one
概要
説明
7-Chlorobenzo[d]thiazol-2(3H)-one is a chemical compound that belongs to the class of halogenated heterocycles . It has been studied for its potential applications in various fields, including as a quorum sensing inhibitor in Gram-negative bacteria .
Synthesis Analysis
A simple and efficient method has been developed for the synthesis of 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl) ureas from substituted aromatic or aliphatic amino compounds and phenyl 4-chlorobenzo[d]thiazol-2-yl carbamate using microwave irradiation without phosgene .Molecular Structure Analysis
The molecular structure of 7-Chlorobenzo[d]thiazol-2(3H)-one is characterized by a benzothiazole ring substituted with a chlorine atom .Chemical Reactions Analysis
The compound has been used in the synthesis of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds . These compounds were evaluated for their growth inhibitory activities toward Pseudomonas aeruginosa .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chlorobenzo[d]thiazol-2(3H)-one include a density of 1.5±0.1 g/cm3, boiling point of 318.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .科学的研究の応用
1. Quorum Sensing Inhibitors
- Application Summary: 7-Chlorobenzo[d]thiazol-2(3H)-one derivatives have been found to inhibit quorum sensing in Gram-negative bacteria. Quorum sensing is a method of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
- Methods of Application: A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated for their growth inhibitory activities .
- Results: Three compounds showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1, and 45.5 μg mL−1, respectively .
2. Synthesis of Benzothiazoleurea Derivatives
- Application Summary: 7-Chlorobenzo[d]thiazol-2(3H)-one is used in the synthesis of benzothiazoleurea derivatives, which are important in medicine and agriculture .
- Methods of Application: The synthesis involves the reaction of substituted aromatic or aliphatic amino compounds and phenyl 4-chlorobenzo[d]thiazol-2-yl carbamate using microwave irradiation .
- Results: The method resulted in good yields of 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl) ureas .
3. Potential Dual C-RAF/FLT3 Inhibitors
- Application Summary: Thiazolyl-urea derivatives, which can be synthesized from 7-Chlorobenzo[d]thiazol-2(3H)-one, are being evaluated as potential dual C-RAF/FLT3 inhibitors .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
- Results: The results or outcomes of this research are not specified in the available resources .
4. Inhibition of Bacterial Cell-Cell Communication
- Application Summary: 7-Chlorobenzo[d]thiazol-2(3H)-one derivatives have been found to inhibit bacterial cell-cell communication, specifically in the LasB system of Pseudomonas aeruginosa .
- Methods of Application: A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated for their growth inhibitory activities .
- Results: Three compounds showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1, and 45.5 μg mL−1, respectively .
5. Synthesis of Heterocyclic Asymmetric Urea Derivatives
- Application Summary: 7-Chlorobenzo[d]thiazol-2(3H)-one is used in the synthesis of heterocyclic asymmetric urea derivatives, which play a key role in the research and development of new drugs .
- Methods of Application: The synthesis involves the reaction of substituted amines to heterocyclic isocyanates from phosgene .
- Results: The method resulted in good yields of the desired products .
6. Impeding Cell Migration
- Application Summary: 7-Chloro-N-(2,6-dichlorophenyl) benzo[d]thiazol-2-amine, a derivative of 7-Chlorobenzo[d]thiazol-2(3H)-one, has been found to impede cell migration .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
- Results: At concentrations of 1, 2, and 4 μM, the compound exhibited pro-apoptotic effects and induced cell cycle arrest in A549 and A431 cells .
4. Inhibition of Bacterial Cell-Cell Communication
- Application Summary: 7-Chlorobenzo[d]thiazol-2(3H)-one derivatives have been found to inhibit bacterial cell-cell communication, specifically in the LasB system of Pseudomonas aeruginosa .
- Methods of Application: A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated for their growth inhibitory activities .
- Results: Three compounds showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1, and 45.5 μg mL−1, respectively .
5. Synthesis of Heterocyclic Asymmetric Urea Derivatives
- Application Summary: 7-Chlorobenzo[d]thiazol-2(3H)-one is used in the synthesis of heterocyclic asymmetric urea derivatives, which play a key role in the research and development of new drugs .
- Methods of Application: The synthesis involves the reaction of substituted amines to heterocyclic isocyanates from phosgene .
- Results: The method resulted in good yields of the desired products .
6. Impeding Cell Migration
- Application Summary: 7-Chloro-N-(2,6-dichlorophenyl) benzo[d]thiazol-2-amine, a derivative of 7-Chlorobenzo[d]thiazol-2(3H)-one, has been found to impede cell migration .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available resources .
- Results: At concentrations of 1, 2, and 4 μM, the compound exhibited pro-apoptotic effects and induced cell cycle arrest in A549 and A431 cells .
Safety And Hazards
特性
IUPAC Name |
7-chloro-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYFRFPTIGFBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530150 | |
| Record name | 7-Chloro-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorobenzo[d]thiazol-2(3H)-one | |
CAS RN |
80416-76-8 | |
| Record name | 7-Chloro-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


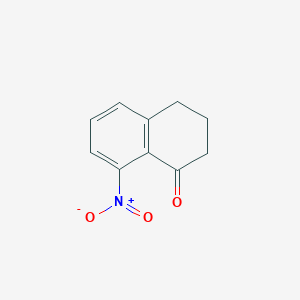
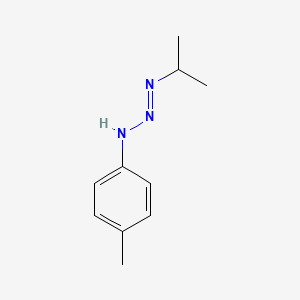
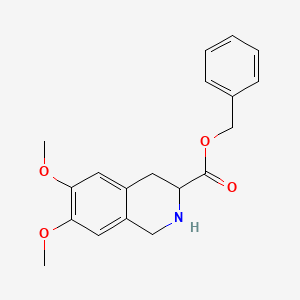

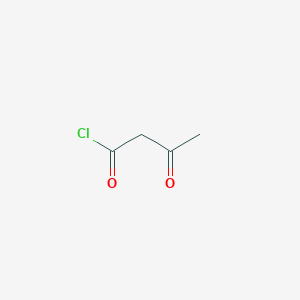
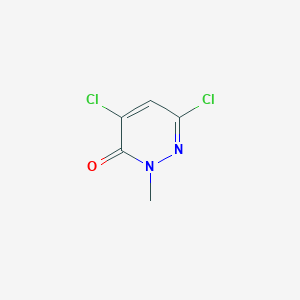
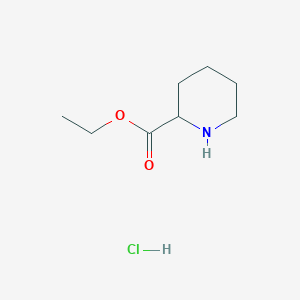
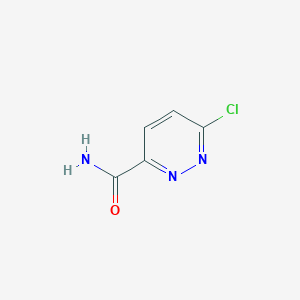
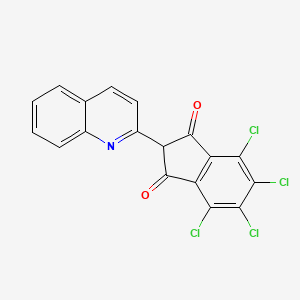
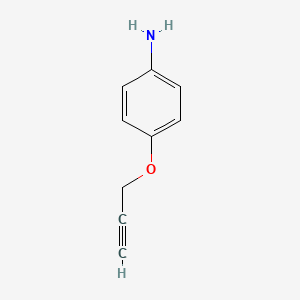
![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)
